ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoate
Description
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoate (CAS: 6107-04-6) is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2, a (5E)-configured thiophen-2-ylmethylidene substituent at position 5, and an ethyl propanoate side chain at position 3 (Fig. 1). Its molecular weight is 327.4 g/mol, with a topological polar surface area of 132 Ų, indicating moderate solubility in polar solvents . The compound is synthesized via condensation reactions involving thiosemicarbazides and ketones, followed by cyclization, as seen in analogous thiazolidinone syntheses .
Properties
IUPAC Name |
ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c1-2-17-11(15)5-6-14-12(16)10(20-13(14)18)8-9-4-3-7-19-9/h3-4,7-8H,2,5-6H2,1H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWWCKXTUHQBLO-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC=CS2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364518 | |
| Record name | ZINC04805935 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6107-04-6 | |
| Record name | ZINC04805935 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoate typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The initial step involves the condensation of a thiophene aldehyde with a thiosemicarbazide to form a thiazolidinone intermediate.
Esterification: The intermediate is then subjected to esterification with ethyl bromoacetate under basic conditions to introduce the ester functional group.
Final Cyclization: The final step involves cyclization under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Solubility : The ethyl ester group (target compound) reduces polarity vs. carboxylic acid derivatives (), affecting bioavailability .
Pharmacological Activities
- Antihyperglycemic effects: Thiazolidinones with arylidene substituents (e.g., ) show blood glucose-lowering activity via PPAR-γ modulation .
- Antimicrobial activity : Halogenated derivatives () demonstrate enhanced efficacy due to electrophilic chlorine atoms .
Physicochemical Properties
Insights :
- Lower XLogP3 vs. phenyl derivatives () indicates reduced lipophilicity, favoring aqueous solubility .
Crystallographic and Computational Data
- Crystallography: SHELX software () is widely used for thiazolidinone structure determination. For example, (5S)-5-Methyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one () adopts a planar thiazolidinone ring with a dihedral angle of 15.2° between the phenyl and thiazolidinone planes .
- Computational Modeling : The target compound’s thiophene group may enhance charge-transfer interactions vs. phenyl analogues, as predicted by DFT studies on similar systems .
Biological Activity
Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]propanoate (CAS Number: 6107-04-6) is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring and a thiophene moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 327.44 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoate |
| Molecular Formula | C13H13NO3S3 |
| Molecular Weight | 327.442 |
| CAS Number | 6107-04-6 |
Antimicrobial Properties
Research indicates that ethyl 3-[(5E)-4-oxo-2-sulfanylidene] derivatives exhibit significant antimicrobial activity against various bacterial strains. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, with IC90 values indicating potent inhibition at low concentrations (0.058–0.22 µg/mL) against M. Bovis BCG and M. tuberculosis H37Ra strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies showed that certain derivatives of thiazolidinones possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Notably, these compounds were found to be non-cytotoxic at effective antimicrobial concentrations, suggesting a favorable therapeutic index .
The biological activity of ethyl 3-[(5E)-4-oxo-2-sulfanylidene] is believed to stem from its ability to interact with specific molecular targets within bacterial and cancer cells:
- Inhibition of Enzymatic Activity : The thiazolidinone core may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Oxidative Stress Induction : The presence of sulfur atoms in the structure can lead to the generation of reactive oxygen species (ROS), contributing to the cytotoxic effects observed in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, thereby inhibiting their growth .
Case Studies
Several studies have reported on the synthesis and evaluation of thiazolidinone derivatives similar to ethyl 3-[(5E)-4-oxo-2-sulfanylidene]:
- Antitubercular Activity : A study synthesized various thiazolidinone hybrids and tested their antitubercular activity against M. tuberculosis strains, finding several compounds with promising results .
- Anticancer Screening : In another study, derivatives were evaluated for their anticancer properties against multiple human cancer cell lines, demonstrating significant growth inhibition while maintaining low toxicity levels .
Q & A
Q. What are the standard synthetic methodologies for this thiazolidinone derivative?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of thiophen-2-ylmethylidene with a thiazolidinone precursor under reflux in ethanol or DMF, often catalyzed by bases like KCO .
- Step 2 : Introduction of the propanoate group via alkylation or esterification, requiring anhydrous conditions and inert atmospheres to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating the target compound . Key optimization parameters include solvent choice, temperature (60–80°C), and reaction time (24–48 hours) .
Q. What biological activities are associated with this compound?
Reported activities (primarily from structural analogs) include:
- Antimicrobial : Thiophene and sulfanylidene moieties disrupt microbial membranes or enzyme function .
- Anti-inflammatory : Inhibition of COX-2 or NF-κB pathways, as observed in analogs with similar substituents .
- Anticancer : Induction of apoptosis via mitochondrial pathways, though potency varies with substituent groups . Note: Direct biological data for this specific compound is limited; extrapolation from analogs is common .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation : H/C NMR for functional group analysis, mass spectrometry (HRMS) for molecular weight validation .
- Purity assessment : HPLC or TLC (silica gel, R tracking) to ensure >95% purity .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (if crystals are obtainable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve thiazolidinone core formation?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF often improves yield but complicates purification .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-limiting steps (e.g., imine formation vs. ring closure) .
- Yield optimization : Design of Experiments (DoE) to balance temperature, stoichiometry, and catalyst loading .
Q. How can contradictions in reported biological activity data be resolved?
- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across labs to minimize variability .
- Structure-activity relationship (SAR) studies : Synthesize derivatives with systematic substituent changes (e.g., replacing thiophene with furan) to isolate active pharmacophores .
- Computational modeling : Molecular docking against targets like COX-2 or bacterial topoisomerase IV to predict binding affinities and rationalize discrepancies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB IDs for antimicrobial targets) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .
- QSAR modeling : Train models using datasets of thiazolidinone analogs to predict IC values or toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
